(E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one
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Overview
Description
The compound is a derivative of anilino and phenyl groups, which are common in organic chemistry. Anilino refers to the functional group consisting of a phenyl group attached to an amino group. Phenyl groups are a ring of 6 carbon atoms with the formula -C6H5, and they are commonly found in many organic compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The dichloroanilino group would contribute to the polarity of the molecule, and the phenyl group could participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors like polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications
Anticancer Activity
(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one: has been investigated for its potential as an anticancer agent. Researchers synthesized a novel series of triazin-chalcones and triazin-N-(3,5-dichlorophenyl)pyrazolines. Among these compounds, chalcones 7d, 7g, and 8g exhibited remarkable in vitro anticancer activity, with GI50 values ranging from 0.422 to 14.9 μM and LC50 values ranging from 5.08 μM to >100 μM . These findings highlight its potential as a candidate for further investigation in cancer therapy.
Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs
Another avenue of research involves exploring (3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one as an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), a non-steroidal anti-inflammatory drug. The synthesis and polymorphism of this compound have been studied to understand the effects of double Cl–CH3 exchange . Investigating its anti-inflammatory properties could provide valuable insights.
Crystal Structure Studies
The crystal structure of N,N′-Bis(3,5-dichlorophenyl)formamidine (a related compound) has been analyzed. The molecule exhibits specific bond lengths, including the C-N (amine) single bond (1.3486(18) Å) and the C=N (imine) double bond (1.2836(18) Å) . While this specific compound is not identical to our target, it provides context for understanding the structural features of related molecules.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(20)16(12-5-3-2-4-6-12)10-19-15-8-13(17)7-14(18)9-15/h2-10,19H,1H3/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZFVYJXNEKPN-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC(=CC(=C1)Cl)Cl)/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one |
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